molecular formula C10H10BrNO5 B3030692 Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate CAS No. 943994-74-9

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate

Cat. No.: B3030692
CAS No.: 943994-74-9
M. Wt: 304.09
InChI Key: CFVIWXBRKCPIOJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate is a high-purity chemical reagent designed for advanced research and development applications. This compound serves as a versatile synthetic intermediate, particularly in constructing complex molecular architectures. Its structure, which integrates bromo, nitro, and methyl phenoxyacetate functional groups, makes it a valuable substrate in multi-step organic synthesis. Researchers can utilize this compound in various transformations; the bromide moiety is a handle for metal-catalyzed cross-coupling reactions, the nitro group can participate in reductive cyclization processes to form nitrogen-containing heterocycles, and the ester can be hydrolyzed or further functionalized. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (MSDS) should be consulted prior to handling. This compound should be stored in a dark place under an inert atmosphere at room temperature to ensure stability.

Properties

IUPAC Name

methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO5/c1-6-3-7(11)4-8(12(14)15)10(6)17-5-9(13)16-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVIWXBRKCPIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728264
Record name Methyl (4-bromo-2-methyl-6-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943994-74-9
Record name Methyl (4-bromo-2-methyl-6-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate typically involves the reaction of 4-bromo-2-methyl-6-nitrophenol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenoxyacetic acid derivatives.

    Reduction: The major product is 2-(4-bromo-2-methyl-6-aminophenoxy)acetic acid.

    Ester Hydrolysis: The product is 2-(4-bromo-2-methyl-6-nitrophenoxy)acetic acid.

Scientific Research Applications

Organic Synthesis

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and reductions .

Biological Studies

The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. It acts as a substrate for esterases and lipases, facilitating the hydrolysis of the ester bond to produce active metabolites .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Research

The compound has demonstrated potential anticancer activity by inducing apoptosis in cancer cell lines. A study highlighted its efficacy in inhibiting colorectal cancer cell proliferation, with an IC50 value indicating effective concentration levels for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InteractionSubstrate for esterases and lipases

Table 2: Synthesis Overview

StepReactantsConditionsYield
Esterification4-bromo-2-methyl-6-nitrophenol + Methyl bromoacetateDMSO, Room temperature, 48 hours~80%

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro group can facilitate interactions with electron-rich sites, while the ester group can undergo hydrolysis to release the active carboxylic acid form .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The compound’s reactivity and applications can be contextualized by comparing it to analogs with variations in substituents, ester groups, or core structures. Key examples include:

a) Ethyl 2-[5-(4-Bromophenyl)-2-Phenyl-1H-Imidazol-4-Yl] Acetate (-D)
  • Substituents : 4-Bromophenyl, phenyl (imidazole core).
  • Ester Group : Ethyl (-COOCH₂CH₃).
  • Key Differences: The imidazole ring introduces heterocyclic aromaticity, enabling coordination chemistry or hydrogen bonding.
  • Reactivity : Bromophenyl groups facilitate cross-coupling reactions, but the absence of a nitro group reduces electron deficiency in the aromatic system.
b) 2-Bromo-4'-Methoxyacetophenone (CAS: 2632-13-5, )
  • Substituents : 2-Bromo, 4'-methoxy (-OCH₃).
  • Functional Groups : Ketone (-COCH₃) instead of ester.
  • Key Differences :
    • Methoxy is an electron-donating group (EDG), contrasting with the nitro (electron-withdrawing) group in the target compound.
    • The ketone group is more reactive toward nucleophilic addition than esters.
  • Applications : Primarily used as a synthon for asymmetric synthesis or heterocycle formation .
c) Methyl 2-[Bis(benzylthio)phosphoryl]acetate ()
  • Functional Groups : Phosphoryl (-PO) and benzylthio (-S-CH₂C₆H₅) groups.
  • Key Differences :
    • Designed as a Horner–Wadsworth–Emmons (HWE) reagent for stereoselective α,β-unsaturated ester synthesis.
    • The phosphoryl group enables olefination reactions, unlike the inert acetoxy group in the target compound.
  • Reactivity : Specialized for C=C bond formation rather than aromatic substitution .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Ester Group Reactivity Profile
Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate Phenoxy 4-Br, 2-CH₃, 6-NO₂ Methyl Electrophilic aromatic substitution; cross-coupling at Br site
Ethyl 2-[5-(4-bromophenyl)-...] acetate (D) Imidazole 4-Bromophenyl, phenyl Ethyl Cross-coupling; hydrogen bonding via imidazole
2-Bromo-4'-methoxyacetophenone Acetophenone 2-Br, 4'-OCH₃ None Nucleophilic addition at ketone
Methyl 2-[bis(benzylthio)phosphoryl]acetate Phosphoryl acetate Bis(benzylthio), phosphoryl Methyl Olefination via HWE mechanism

Biological Activity

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological mechanisms, and relevant case studies that highlight its potential applications.

Chemical Structure and Synthesis

This compound has the molecular formula C10H10BrNO5. Its structure is characterized by a phenoxy group attached to an acetate moiety, along with bromine, methyl, and nitro substituents on the phenyl ring. The synthesis typically involves the reaction of 4-bromo-2-methyl-6-nitrophenol with methyl bromoacetate in the presence of a base such as potassium carbonate in organic solvents like acetone or dimethylformamide. The reaction is performed under reflux conditions, followed by purification techniques such as recrystallization or chromatography.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. This is facilitated by the presence of the nitro group, which can engage in interactions with electron-rich sites within enzymes.
  • Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, leading to the formation of new derivatives that may exhibit enhanced biological activity.
  • Ester Hydrolysis : Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid, which may have distinct biological properties compared to its ester form.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : In vitro assays showed that this compound has an MIC value ranging from 6.25 to 12.5 μM against Mycobacterium abscessus and other mycobacterial species .
  • Broad-Spectrum Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound:

  • Cell Line Testing : Various mammalian cell lines were exposed to different concentrations of the compound, revealing no significant cytotoxic effects at therapeutic doses .
  • Selectivity Index : The selectivity index was calculated to determine the therapeutic window of the compound, suggesting a favorable profile for further development in clinical applications .

Case Studies and Research Findings

  • Study on Mycobacterial Activity :
    • A study focused on the derivative's structure-activity relationship (SAR), revealing that modifications at specific positions on the phenyl ring could enhance its activity against mycobacterial infections.
    • Results indicated that compounds with electron-withdrawing groups exhibited improved potency against resistant strains of Mycobacterium tuberculosis .
  • Antifungal Activity Assessment :
    • Another research effort examined the antifungal properties of related compounds, highlighting that similar structures with nitro substitutions showed promising activity against Candida albicans and other fungal pathogens .

Q & A

Q. What synthetic strategies are effective for preparing Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate?

A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-bromo-2-methyl-6-nitrophenol with methyl bromoacetate in the presence of a base like K₂CO₃ in dry acetone under reflux conditions. Potassium iodide (KI) may be added as a catalyst to enhance reactivity. Reaction progress can be monitored via TLC, and purification is typically achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : To identify the aromatic proton environment (e.g., splitting patterns from nitro and bromo substituents) and ester carbonyl signals (~170 ppm in 13C NMR).
  • FTIR : Confirmation of ester C=O (~1740 cm⁻¹), nitro group (1520–1350 cm⁻¹), and aryl bromide (C-Br stretch ~600 cm⁻¹).
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]+ or [M+Na]+) and fragmentation patterns .

Q. How can crystallographic data be obtained for this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer (e.g., Siemens SMART CCD). SHELX programs (SHELXT for structure solution, SHELXL for refinement) are used to determine space groups, atomic coordinates, and thermal parameters. ORTEP-3 or WinGX can visualize the final structure .

Advanced Research Questions

Q. How to address crystallographic disorder in the nitro or methyl groups during refinement?

In SHELXL, use PART instructions to model disorder, apply restraints (e.g., SIMU, DELU), and refine anisotropic displacement parameters. Validate with R-factor convergence and difference density maps. For severe disorder, consider twinning or alternative space groups .

Q. What computational methods aid in analyzing electronic effects of substituents (Br, NO₂, OAc) on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potentials, HOMO-LUMO gaps, and Fukui indices to predict regioselectivity in further reactions. Hirshfeld surface analysis quantifies intermolecular interactions in the crystal lattice .

Q. How to resolve overlapping signals in NMR spectra caused by aromatic substituents?

Use 2D NMR techniques (COSY, HSQC, HMBC) to assign coupled protons and correlate carbons. For complex splitting, employ higher-field instruments (≥500 MHz) or adjust solvent/temperature to decongest peaks. Dynamic effects from nitro groups may require variable-temperature NMR .

Q. What strategies optimize yields in multi-step syntheses involving this compound?

  • Stepwise Monitoring : Use TLC or LC-MS after each step to isolate intermediates.
  • Protecting Groups : Protect reactive sites (e.g., nitro reduction) before introducing new substituents.
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency in bromo-substitution reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate
Reactant of Route 2
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Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate

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